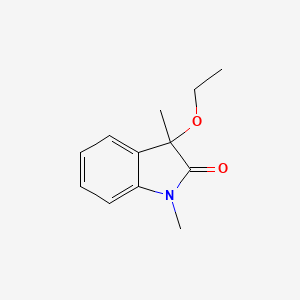
3-Ethoxy-1,3-dimethylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-1,3-dimethylindolin-2-one is a chemical compound belonging to the indolinone family. Indolinones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H15NO2, is characterized by an indolinone core substituted with ethoxy and methyl groups, which contribute to its unique chemical properties .
Métodos De Preparación
The synthesis of 3-Ethoxy-1,3-dimethylindolin-2-one typically involves the reaction of 3,3-dimethylindolin-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
3-Ethoxy-1,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Ethoxy-1,3-dimethylindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has shown its potential in developing drugs for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-1,3-dimethylindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
3-Ethoxy-1,3-dimethylindolin-2-one can be compared with other indolinone derivatives, such as:
3,3-Dimethylindolin-2-one: Lacks the ethoxy group, resulting in different chemical and biological properties.
5-Ethoxy-1,3-dimethylindolin-2-one: Similar structure but with the ethoxy group at a different position, leading to variations in reactivity and application.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
3-ethoxy-1,3-dimethylindol-2-one |
InChI |
InChI=1S/C12H15NO2/c1-4-15-12(2)9-7-5-6-8-10(9)13(3)11(12)14/h5-8H,4H2,1-3H3 |
Clave InChI |
KWMVTZSGXRHGQR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(C2=CC=CC=C2N(C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


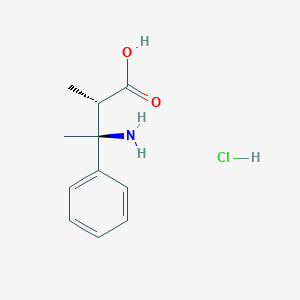
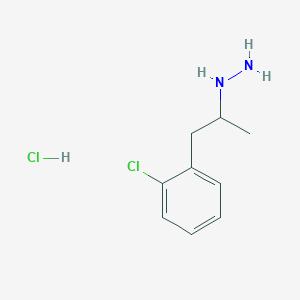
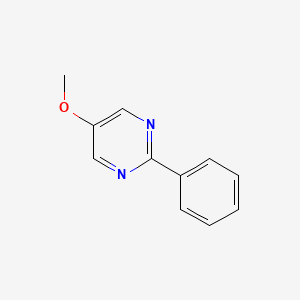
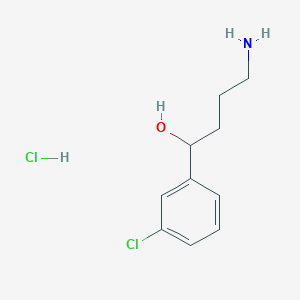
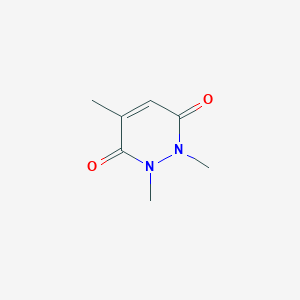
![6-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13103096.png)
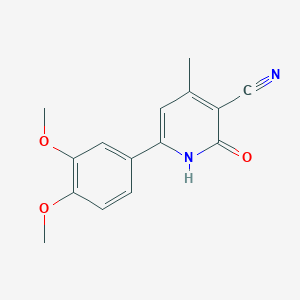
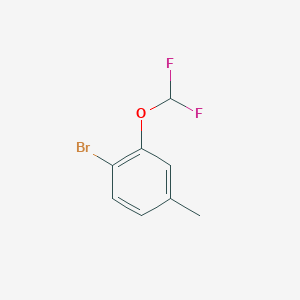
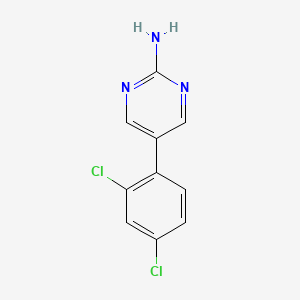
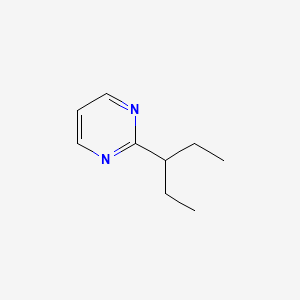
![[2,5-Dibromo-3,6-bis(2,4-dimethylphenyl)-4-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxyphenyl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B13103128.png)
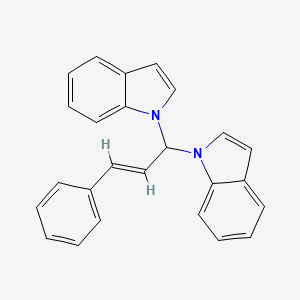
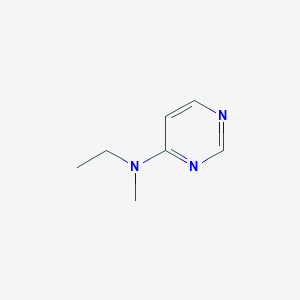
![(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13103159.png)
